Cas no 80-08-0 (Dapsone)

Il dapsone è un composto chimico appartenente alla classe delle sulfonammidi, ampiamente utilizzato per le sue proprietà antibatteriche e antinfiammatorie. Chimicamente noto come 4,4'-diamminodifenilsulfone, agisce inibendo la sintesi dell'acido folico nei microrganismi, risultando efficace contro batteri come Mycobacterium leprae e alcuni protozoi. Viene impiegato principalmente nel trattamento della lebbra e della dermatite erpetiforme, ma trova applicazione anche in altre patologie cutanee. Grazie alla sua capacità di modulare la risposta immunitaria, il dapsone è utile in condizioni infiammatorie croniche. La sua struttura stabile e la buona biodisponibilità ne fanno un farmaco affidabile, con un profilo di sicurezza ben documentato quando utilizzato sotto controllo medico.
Dapsone structure
Dapsone structure
Nome del prodotto:Dapsone
Numero CAS:80-08-0
MF:C12H12N2O2S
MW:248.300881385803
MDL:MFCD00007887
CID:34197
PubChem ID:2955

Dapsone Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Aminophenyl sulfone
    • 4,4-Sulfonyldianiline
    • DDS
    • 4,4-Diaminodiphenyl sulfone
    • di(4-aminophenyl) sulphone
    • 4,4-sulphonyldianiline
    • 4-((4-aminophenyl)sulfonyl)phenylamine
    • Dapsone
    • 4,4-Diaminodiphenyl sulphone
    • SULFONA-MAE
    • SULPHADIONE
    • TIMTEC-BB SBB003168
    • P-AMINOPHENYL SULFONE
    • NOVOPHONE
    • P,P'-SULFONYLDIANILINE
    • BIS(P-AMINOPHENYL)SULFONE
    • AVLOSULFON
    • 4,4'-Diamino Diphenyl Sulfone
    • Bis(4-aminophenyl) Sulfone
    • 4-(4-aminophenyl)sulfonylaniline
    • 4-[(4-Aminophenyl)sulfonyl]aniline
    • 4,4′-Diaminodiphenyl sulfone
    • 4,4′-Sulfonyldianiline
    • 4'4 DDS
    • Dapson
    • 4,4'-Sulfonyldianiline
    • Dapsonum
    • 4,4'-Diaminodiphenylsulfone
    • 4,4'-Diaminodiphenyl Sulfone
    • Bis(4-aminophenyl)sulfone
    • Diaphenylsulfone
    • Diaphenylsulfon
    • Sulfona
    • Avlosulfone
    • Sulfadione
    • Diphenasone
    • Disulone
    • Udolac
    • DADPS
    • Croysulfone
    • Dumitone
    • Eporal
    • Diphone
    • Diaphenylsulphon
    • Metabolite C
    • Diaphenylsulphone
    • Sumicure S
    • Sulphonyldianiline
    • Dubronax
    • Croysulphone
    • Avlosulphone
    • Tarimyl
    • Aczone
    • Diaminodip
    • 4,4′-Sulfonylbis[benzenamine] (ACI)
    • Aniline, 4,4′-sulfonyldi- (7CI, 8CI)
    • 1,1′-Sulfonylbis[4-aminobenzene]
    • 1358F
    • 4,4′-Dapsone
    • 4,4′-DDS
    • 4,4′-Diaminobiphenyl sulfone
    • 4,4′-Sulfonylbisaniline
    • 4,4′-Sulfonylbisbenzamine
    • 4,4′-Sulfonyldiphenylamine
    • 4,4′-Sulphonyldianiline
    • 4-(4-Aminophenylsulfonyl)benzenamine
    • 44DDS
    • Aradur 9664
    • Aradur 9664-1
    • Aradur 9664-1NL
    • Aradur 976
    • Aradur 976-1
    • Aradur 976-1NL
    • Aradur 9761-1
    • Araldite HT 976
    • Atrisone
    • Bis(p-aminophenyl) sulfone
    • CD 107482
    • D 0089
    • DADFS
    • DDS (pharmaceutical)
    • Di(4-aminophenyl)sulfone
    • Di(p-aminophenyl) sulfone
    • DSS
    • 4,4'-DDS
    • diamino diphenyl sulfone
    • Oprea1_143052
    • 4,4'-Sulfonylbisbenzamine
    • Diaminodifenilsulfona
    • 4,4'-Sulfonyldianilin
    • DivK1c_000573
    • CHEBI:4325
    • 4,4'-Sulfonylbisaniline
    • DAPSONE [MI]
    • DAPSONE (EP IMPURITY)
    • HMS2091K04
    • AZT + Dapsone cominbation
    • Tox21_110371
    • BIS SULFONE
    • 1,1'-Sulphonylbis(4-aminobenzene)
    • 8W5C518302
    • DAPSONE [VANDF]
    • Dapsona
    • AB00051962
    • 4,4'-Sulfonylbis[benzamine]
    • HMS2095G11
    • BRD-K62363391-001-24-9
    • SPBio_002050
    • DAPSONE [WHO-DD]
    • KBioGR_000900
    • Diaminodifenilsulfona [Spanish]
    • NSC 6091
    • DAPSONE [INN]
    • Dapson 100 microg/mL in Methanol
    • BBL002412
    • DAPSONE (MART.)
    • P,P'-SULFONYLBISBENZAMINE
    • Di(4-aminophenyl) sulfone
    • DDS, pharmaceutical
    • 4,4-Diaminodifenylsulfon List Acronyms
    • STK387118
    • AB00051962_19
    • 4,4'-Diaminodiphenyl-13C12-sulfone
    • CBDivE_013582
    • Dapsona [INN-Spanish]
    • p,p''-diaminodiphenyl sulfone
    • Sulfone ucb
    • HMS1568G11
    • (4-sulfanilylphenyl)amine
    • NSC6091
    • D10AX05
    • HMS501M15
    • s4612
    • AKOS000119322
    • 4,4''-dapsone
    • MLS000069409
    • ALBB-005917
    • IDI1_000573
    • AI3-08087
    • 4 inverted exclamation marka-Diaminodiphenyl sulfone
    • HY 976
    • HMS2231G09
    • 4,4'-Dapsone
    • DAPSONE [HSDB]
    • C07666
    • ACZONE7.5
    • SEIKACURE S
    • Diaphenylsulfone (JAN)
    • HT 9664
    • Aniline,4'-sulfonyldi-
    • D0089
    • p,p-Sulphonylbisbenzenamine
    • DAPSONE [USP-RS]
    • DAPSONE [EP MONOGRAPH]
    • F 1358
    • Aniline, 4,4'-sulfonyldi-
    • p,p-Diaminodiphenyl sulphone
    • Dapsone, VETRANAL(TM), analytical standard
    • 4,4'-Sulphonylbisbenzamine
    • SMR000059064
    • 4,4'-Diaminodiphenyl sulphone
    • KS-1450
    • IN-201
    • P,P'-SULPHONYLBISBENZENAMINE
    • 4,4'-Sulphonyldianiline
    • Di(p-aminophenyl)sulphone
    • Hardener HT 976
    • Benzenamine, 4,4'-sulfonylbis-
    • AC-10922
    • DAPSONE [USP MONOGRAPH]
    • Dapsonum (Latin)
    • BRN 0788055
    • KBio3_001349
    • NCGC00016322-04
    • Dapsone-d8(major)
    • 4-[(4-Aminophenyl)sulfonyl]phenylamine #
    • 4-(4-aminobenzenesulfonyl)aniline
    • 4,4-Diaminodifenylsulfon [Czech]
    • Q-200435
    • NSC-6091
    • SR-01000002976
    • 4,4'-diaminophenyl sulfone
    • NCGC00016322-08
    • CHEMBL1043
    • NCGC00258899-01
    • HSDB 5073
    • DAPSONE [IARC]
    • EC 201-248-4
    • MFCD00007887
    • P,P'-SULPHONYLBISBENZAMINE
    • NCGC00016322-03
    • NCGC00016322-05
    • NSC756716
    • 4,4''-sulfonyldianiline
    • GTPL10934
    • Dapsone, Pharmaceutical Secondary Standard; Certified Reference Material
    • CCRIS 192
    • 4,4'-diamino diphenyl sulphone
    • 4,4'-sulfonylbis(benzenamine)
    • NC00488
    • Spectrum4_000310
    • Dapsone [USAN:USP:INN:BAN]
    • NSC-756716
    • Undolac
    • 4,4'-Sulfonylbisbenzeneamine
    • KBio2_006504
    • KBio2_003936
    • KBio1_000573
    • Benzenamine,4'-sulfonylbis-
    • NSC-6091D
    • Prestwick0_000035
    • BSPBio_002129
    • DTXSID4020371
    • Prestwick2_000035
    • SULFACETAMIDE SODIUM IMPURITY D (EP IMPURITY)
    • NCGC00016322-09
    • Diaminodiphenyl sulfone
    • Dapsone,(S)
    • Bis(4-aminophenyl)sulphone
    • DB00250
    • 4-Aminophenylsulfone
    • HMS3369B11
    • Bis(p-aminophenyl)sulphone
    • NCGC00016322-06
    • WLN: ZR DSWR DZ
    • P,P'-DIAMINODIPHENYL SULPHONE
    • Sulfone, diphenyl, 4,4'-diamino-
    • SCHEMBL21428
    • Servidapson
    • p,p-Sulphonylbisbenzamine
    • Sulfon-mere
    • Prestwick1_000035
    • 1,1''-sulfonylbis(4-aminobenzene)
    • 4,4''-sulfonylbisaniline
    • p,p-Sulphonyldianiline
    • D00592
    • 4,4' Diaminophenyl Sulfone
    • HMS1920C14
    • CCG-40260
    • SR-01000002976-4
    • p,p-Sulfonylbisbenzamine
    • DAPSONE [MART.]
    • Aczone (TN)
    • Sulfone, 4,4'-Diaminophenyl
    • BPBio1_000143
    • Diamino-4,4'-diphenyl sulfone
    • SULFACETAMIDE SODIUM IMPURITY D [EP IMPURITY]
    • p,p-Sulfonylbisbenzenamine
    • Tox21_201347
    • Dapsone, British Pharmacopoeia (BP) Reference Standard
    • SPBio_001025
    • 4 4-Diamino Diphenyl Sulfone 99.5%min Cas:80-08-8
    • DTXCID00371
    • NCGC00023946-04
    • SPECTRUM1500222
    • Sulfonyldianiline
    • Sulphon-mere
    • Di(4-aminophenyl)sulphone
    • NSC 6091D
    • SR-01000002976-2
    • NCGC00016322-02
    • 4,4'-Sulfonyldiphenylamine
    • DAPSONUM [WHO-IP LATIN]
    • Spectrum_000888
    • Spectrum5_000825
    • BSPBio_000129
    • Tox21_300558
    • NCGC00016322-01
    • NINDS_000573
    • HT 976
    • BRD-K62363391-001-05-8
    • Z104472374
    • HMS3259C13
    • Dapsonum [INN-Latin]
    • NCGC00023946-03
    • p,p'-Diaminodiphenyl sulfone
    • N,N'-Diphenyl sulfondiamide
    • Prestwick3_000035
    • DAPSONE [USAN]
    • Spectrum2_001133
    • Daspone
    • 4,4-Diaminodifenylsulfon
    • EINECS 201-248-4
    • WR 448
    • HY-B0688
    • BIDD:GT0770
    • Diaphenyl sulfone
    • 1,1'-Sulfonylbis[4-aminobenzene]
    • DAPSONE [EP IMPURITY]
    • Sulfanona-mae
    • DAPSONE (USP-RS)
    • MLS001055349
    • 4,4''-diaminodiphenyl sulfone
    • DAPSONE [ORANGE BOOK]
    • J04BA02
    • 4-(4-amino-benzenesulfonyl)-phenylamine
    • Diamino-4,4'-diphenyl sulphone
    • 4,4'-Sulfonylbisbenzenamine
    • KBio2_001368
    • NCI-C01718
    • EN300-19042
    • BRD-K62363391-001-15-7
    • NCGC00016322-10
    • 4-Aminophenyl sulfone, 97%
    • Pharmakon1600-01500222
    • 4,4'-Diaminodiphenyl suphone
    • Tox21_110371_1
    • 4,4'-Sulfonyldianiline (Dapsone)
    • DDS, diaphenylsulfone
    • Dianiline, 4,4'-sulfonyl-
    • 4-[(4-aminobenzene)sulfonyl]aniline
    • P,P'-SULPHONYLDIANILINE
    • DAPSONE (IARC)
    • Spectrum3_000375
    • 4'-Diaminodiphenyl sulfone
    • NCGC00016322-13
    • 4,4'-DIAMINO-15N2-DIPHENYL SULFONE
    • Diaminodiphenylsulfone
    • DB-056406
    • F0266-3067
    • 1,1'-Sulfonylbis(4-aminobenzene)
    • MLS001076146
    • KBioSS_001368
    • DIAPHENYLSULFONE [JAN]
    • SBI-0051331.P003
    • HMS3712G11
    • Dapsone (USP)
    • NS00000683
    • DAPSONE (EP MONOGRAPH)
    • Q422226
    • 4 inverted exclamation marka-Sulfonyldianiline
    • Dapsone, European Pharmacopoeia (EP) Reference Standard
    • CAS-80-08-0
    • DAPSONE [WHO-IP]
    • Prestwick_152
    • DAPSONE (USP MONOGRAPH)
    • Dapsone, United States Pharmacopeia (USP) Reference Standard
    • BDBM50029764
    • NCGC00023946-05
    • 4,4'-Sulphonylbisbenzenamine
    • NCGC00023946-06
    • DSS (VAN)
    • 4-(4-aminophenylsulfonyl)aniline
    • 4,4''-Sulfonylbisbenzenamine
    • 80-08-0
    • Opera_ID_1950
    • UNII-8W5C518302
    • NCGC00016322-07
    • NCGC00254533-01
    • MDL: MFCD00007887
    • Inchi: 1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2
    • Chiave InChI: MQJKPEGWNLWLTK-UHFFFAOYSA-N
    • Sorrisi: O=S(C1C=CC(N)=CC=1)(C1C=CC(N)=CC=1)=O
    • BRN: 788055

Proprietà calcolate

  • Massa esatta: 248.06200
  • Massa monoisotopica: 248.062
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 306
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1
  • Superficie polare topologica: 94.6

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.2701 (rough estimate)
  • Punto di fusione: 175-177 °C (lit.)
  • Punto di ebollizione: 511.7°C at 760 mmHg
  • Punto di infiammabilità: greater than 320° F (NTP, 1992)
  • Indice di rifrazione: 1.5950 (estimate)
  • PH: 5.5-7.5 (H2O, 20℃)(saturated aqueous solution)
  • Solubilità: 0.38g/l
  • Coefficiente di ripartizione dell'acqua: <0.1 g/100 mL at 20 ºC
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 94.56000
  • LogP: 3.92700
  • Sensibilità: Sensibile all'umidità
  • Merck: 2822
  • pka: pKb 13.0(at 25℃)
  • Solubilità: Leggermente solubile in acqua, solubile in alcool, cloroformio, acetonitrile e altri solventi organici polari aprotici ed anche solubile in acidi inorganici diluiti

Dapsone Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:pericoloso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P301+P312+P330
  • Numero di trasporto dei materiali pericolosi:3249
  • WGK Germania:1
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: S22
  • RTECS:BY8925000
  • Identificazione dei materiali pericolosi: Xn
  • Termine di sicurezza:6.1(b)
  • Classe di pericolo:6.1(b)
  • Gruppo di imballaggio:III
  • Livello di pericolo:6.1(b)
  • Gruppo di imballaggio:III
  • TSCA:Yes
  • Frasi di rischio:R22
  • PackingGroup:III
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dapsone Dati doganali

  • CODICE SA:29309070
  • Dati doganali:

    Codice doganale cinese:

    2921590090

    Panoramica:

    292159090. altre poliammine e derivati aromatici e loro sali. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    292159090. altre poliammine aromatiche e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Dapsone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DC10259-250 mg
Dapson
80-08-0 >98%
250mg
$200.0 2022-02-28
Key Organics Ltd
KS-1450-10MG
Dapsone
80-08-0 >97%
10mg
£51.00 2025-02-08
Cooke Chemical
A3153712-2.5kg
4,4'-Diaminodiphenyl Sulfone
80-08-0 97%
2.5kg
RMB 604.00 2025-02-20
Ambeed
A240646-25g
4,4'-Sulfonyldianiline
80-08-0 98%
25g
$6.0 2025-02-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci16854-1mg
Dapsone
80-08-0 98%
1mg
¥1328.00 2023-09-09
Enamine
EN300-19042-100.0g
4-(4-aminobenzenesulfonyl)aniline
80-08-0 95.0%
100.0g
$61.0 2025-03-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
46158-250MG
80-08-0
250MG
¥523.16 2023-01-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D38970-500g
Dapsone
80-08-0 98%
500g
¥132.0 2023-09-08
Life Chemicals
F0266-3067-0.5g
4-Aminophenyl sulfone
80-08-0 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0266-3067-0.25g
4-Aminophenyl sulfone
80-08-0 95%+
0.25g
$18.0 2023-09-07

Dapsone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Copper oxide (Cu2O) ,  Ammonia Solvents: Dimethyl sulfoxide ,  Water ;  20 h, 90 °C
Riferimento
Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids
Yao, Weiwei; et al, Journal of Organic Chemistry, 2023, 88(4), 2296-2305

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Water ;  2 h, rt
Riferimento
Cu(OAc)2 mediated homo-coupling with arylsulfonyl hydrazides to synthesize biarylsulfone
Wang, Jianwei; et al, Youji Huaxue, 2014, 34(4), 767-773

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium sulfide hydrate Catalysts: Methanol ;  5 min, rt
Riferimento
Chemoselective reduction of azides with sodium sulfide hydrate under solvent free conditions
Kazemi, Foad; et al, Phosphorus, 2004, 179(9), 1813-1817

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, reflux; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, reflux → rt
Riferimento
Synthesis of deuterated 4,4'-diaminodiphenylsulfone (Dapsone) and related analogs
Gannett, Peter M.; et al, Journal of Labelled Compounds & Radiopharmaceuticals, 2003, 46(2), 107-114

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium dichromate Solvents: Sulfuric acid
Riferimento
Friedel-Crafts reactions with halides containing sulfur. I. A synthesis of 4,4'-diaminodiphenyl sulfone
Sugasawa, Sigehiko; et al, Yakugaku Zasshi, 1940, 60, 22-4

Synthetic Routes 6

Condizioni di reazione
Riferimento
Exploration of the mechanism and scope of the CuI/DABCO catalysed C-S coupling reaction
Thomas, Anns Maria; et al, Polyhedron, 2020, 176,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Nickel
Riferimento
Antiparasitic agents: Part 5. Synthesis of 4-[(substituted-aryl)amino]-7-chloroquinolines as potential antimalarial agents
Chauhan, P. M. S.; et al, Indian Journal of Chemistry, 1986, (11), 1142-5

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium(1+), [N1,N2-bis(1-methyl-4(1H)-pyridinylidene)ethanediamide-κN1,κN2]ch… Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  3 h, 25 °C
Riferimento
Pyridylidene Amide Ru Complex for Selective Oxidation in Organic Synthesis
Bertini, Simone ; et al, Organic Letters, 2022, 24(6), 1378-1382

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc chloride ,  Hydrogen peroxide Solvents: Methanol
Riferimento
C-S coupling with nitro group as leaving group via simple inorganic salt catalysis
Xuan, Maojie; et al, Chinese Chemical Letters, 2020, 31(1), 84-90

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Chromium trioxide ,  Thionyl chloride
Riferimento
Chemical synthesis and characterization of poly(phenylhydrazine-co-4,4'-diaminodiphenyl sulphone)
Ilangeswaran, D.; et al, Chemical Science Transactions, 2015, 4(2), 620-628

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Water ,  N-Fluorobenzenesulfonimide ;  24 h, rt
Riferimento
Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide
Xu, Xiaobo; et al, Organic & Biomolecular Chemistry, 2021, 19(40), 8691-8695

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, reflux
Riferimento
Synthesis and characterization of reactive dyes based on 4,4'-diaminodiphenyl sulfone and their dyeing application on silk, wool and cotton fibers
Patel, L. A.; et al, International Journal for Pharmaceutical Research Scholars, 2015, 4(1), 127-134

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Acrylamide-acrylic acid-N,N′-methylenebisacrylamide copolymer ,  Potassium tungsten vanadium oxide silicate (K6W10V2O36(SiO4)) Solvents: Acetonitrile ;  24 h, 25 °C
Riferimento
A green and reusable catalytic system based on silicopolyoxotungstovanadates incorporated in a polymeric material for the selective oxidation of sulfides to sulfones
Frenzel, Romina Alejandra; et al, Microporous and Mesoporous Materials, 2021, 310,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: Dimethyl sulfoxide ,  Water ;  20 h, 90 °C
Riferimento
The synthesis of diarylsulfones with simple arenes and K2S2O8 through double C-S bond formation
Yang, Yiqing; et al, Chemical Communications (Cambridge, 2014, 50(95), 15037-15040

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ;  rt → 80 °C; 3 - 6 h, 80 °C
Riferimento
Reduction of aromatic nitro compounds with hydrazine hydrate in presence of H-transfer catalyst
Lu, Rong-wen; et al, Ranliao Yu Ranse, 2005, 42(3), 43-46

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water
Riferimento
Monosubstituted diaminodiphenyl sulfones
Weijlard, John; et al, Journal of the American Chemical Society, 1949, 71, 4134-5

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, reflux; cooled
Riferimento
Synthesis and performance studies of acid dyes based on 4,4'-diaminodiphenyl sulphone on various fibres
Patel, Bhavesh M.; et al, Acta Ciencia Indica, 2009, 35(1), 11-18

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Tin dichloride dihydrate
Riferimento
4,4'-Diaminodiphenylsulfone (p,p'-sulfonylbisaniline)
Ferry, C. W.; et al, Organic Syntheses, 1942, 22, 31-4

Synthetic Routes 19

Condizioni di reazione
Riferimento
Preparation of bis(4-bromophenyl)sulfone
, Germany, , ,

Dapsone Raw materials

Dapsone Preparation Products

Dapsone Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-08-0)4-Aminophenyl sulfone
1692947
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-08-0)4,4'-Diaminodiphenylsulfone
sfd372
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta